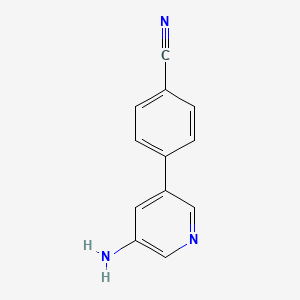

4-(5-Aminopyridin-3-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(5-aminopyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-6-9-1-3-10(4-2-9)11-5-12(14)8-15-7-11/h1-5,7-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAHDAHNVKDUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735556 | |

| Record name | 4-(5-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246350-47-9 | |

| Record name | 4-(5-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(5-Aminopyridin-3-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-(5-Aminopyridin-3-yl)benzonitrile, a heterocyclic building block of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental properties, discuss representative synthetic and analytical methodologies, and contextualize its potential within modern drug discovery programs. The inherent structural motifs—a cyano-substituted phenyl ring linked to an aminopyridine core—position this molecule as a valuable scaffold for developing targeted therapeutics.

Core Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 1246350-47-9 .[1][2] Its structure features a C-C bond between the 3-position of a 5-aminopyridine ring and a benzonitrile moiety. This arrangement provides a rigid, planar core with strategically positioned functional groups—the basic amino group and the polar, hydrogen-bond-accepting nitrile—that are critical for molecular recognition in biological systems.

Key physicochemical properties are summarized below for quick reference. These values are essential for planning synthetic transformations, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 1246350-47-9 | [1][2] |

| Molecular Formula | C₁₂H₉N₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Synonyms | Benzonitrile, 4-(5-amino-3-pyridinyl)-; 4-(3-Aminopyridin-5-yl)benzonitrile | [1] |

| Storage Conditions | Recommended storage at 2-8°C, sealed in a dry environment. | [1][2] |

Synthesis and Purification Strategy

The creation of the biaryl C-C bond between the pyridine and benzene rings is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the industry-standard approach for this transformation due to their high functional group tolerance, excellent yields, and well-understood mechanisms.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible and robust method starting from commercially available precursors: 3-amino-5-bromopyridine and 4-cyanophenylboronic acid. The choice of a palladium catalyst, ligand, and base is critical for reaction efficiency. A phosphine-based ligand like SPhos or XPhos is often employed to facilitate the challenging coupling of an electron-rich aminopyridine with the boronic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-5-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a suitable palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq). The base is crucial for activating the boronic acid for transmetalation.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Caption: Representative workflow for Suzuki-Miyaura synthesis.

Spectral Characterization

Confirming the structure and purity of the final compound is paramount. While specific spectral data for this exact CAS number is not publicly available, we can predict the key features based on its constituent parts and data from related molecules like 4-aminobenzonitrile.[3]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons. The benzonitrile portion would exhibit two doublets in the downfield region (approx. 7.5-7.8 ppm). The pyridine ring protons would appear as distinct singlets or narrow multiplets, with their chemical shifts influenced by the amino group's electron-donating effect. The amine (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR: The spectrum would show 12 distinct carbon signals. The nitrile carbon (-C≡N) is a key diagnostic, appearing downfield around 118-120 ppm. The remaining aromatic carbons would appear in the typical 110-150 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 196.22, confirming the molecular weight.

Relevance and Applications in Drug Discovery

The nitrile group is a versatile functional group found in over 30 FDA-approved pharmaceuticals.[4] Its incorporation is a recognized strategy in drug design to enhance target binding affinity and improve pharmacokinetic profiles.[4] The this compound scaffold is particularly valuable as it combines the pharmacologically significant aminopyridine and benzonitrile moieties.

Potential as a Kinase Inhibitor Scaffold

The aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. The benzonitrile portion can then extend into a hydrophobic pocket, with the nitrile group acting as a hydrogen bond acceptor or participating in dipole-dipole interactions to enhance potency and selectivity. This structural blueprint makes the molecule an attractive starting point for inhibitors of protein kinases implicated in oncology and inflammatory diseases.

Caption: Role as a competitive ATP-binding site inhibitor.

Use in Fragment-Based and Structure-Based Drug Design

This compound serves as an ideal fragment or building block in drug discovery campaigns. Its moderate size and complexity, combined with its valuable functional groups, make it a high-quality starting point for fragment-based lead discovery (FBLD). Furthermore, its rigid structure is amenable to structure-based design, where X-ray crystallography or computational modeling can guide the iterative optimization of the scaffold to achieve high affinity and selectivity for a specific biological target, such as G-protein coupled receptors (GPCRs) or enzymes.[5][6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related aminobenzonitrile compounds provides essential guidance for safe handling. Analogs are often classified as toxic if swallowed, in contact with skin, or if inhaled.[7]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or soil.[7]

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or physician.[7]

-

If on Skin: Wash with plenty of soap and water.[7]

-

If Inhaled: Remove the individual to fresh air and keep them comfortable for breathing.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]

References

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. PubChem, National Institutes of Health. [Link]

-

Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]

-

4-Aminobenzonitrile Safety Data Sheet. Carl ROTH. [Link]

-

4-Aminobenzonitrile. TradeIndia. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health, PubMed Central. [Link]

-

Preparation of benzonitrile. PrepChem.com. [Link]

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. PubMed, National Institutes of Health. [Link]

- Catalytic synthesis method of p-aminobenzonitrile.

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed, National Institutes of Health. [Link]

-

Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. ATB, University of Queensland. [Link]

-

BENZONITRILE | CAS 100-47-0. Loba Chemie. [Link]

Sources

- 1. This compound | 1246350-47-9 [amp.chemicalbook.com]

- 2. 1246350-47-9|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 4-(5-Aminopyridin-3-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(5-Aminopyridin-3-yl)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical structure, molecular properties, a validated synthesis protocol, and its crucial role as an intermediate in the development of targeted therapeutics, particularly as a scaffold for IRAK4 inhibitors.

Core Molecular Structure and Properties

This compound is a bi-aryl compound featuring a benzonitrile moiety linked to an aminopyridine ring. This specific arrangement of nitrogen atoms and functional groups makes it a versatile scaffold for creating complex molecules with specific biological activities.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| IUPAC Name | 4-(5-Amino-3-pyridinyl)benzonitrile | [1] |

| Synonyms | 4-(3-Aminopyridin-5-yl)benzonitrile | [1] |

| CAS Number | 1246350-47-9 | [2][3] |

| Molecular Formula | C₁₂H₉N₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | Off-white to yellow solid (typical) | |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.[4][5]

The logical pathway for this synthesis involves the coupling of two key building blocks:

-

An activated pyridine ring: Typically, a halogenated aminopyridine, such as 3-amino-5-bromopyridine. The bromine atom serves as the leaving group in the catalytic cycle.

-

An activated benzonitrile ring: A boronic acid or boronic ester derivative of benzonitrile, such as 4-cyanophenylboronic acid.

Proposed Synthetic Pathway:

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Preparation of Key Intermediate: 3-Amino-5-bromopyridine

A common precursor, 3-amino-5-bromopyridine, can be synthesized from commercially available starting materials. One established method involves the reduction of 5-bromo-3-nitropyridine.[6]

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-Amino-5-bromopyridine (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-bromopyridine, 4-cyanophenylboronic acid, and sodium carbonate.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, as well as the carbon atoms of the two aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (195.22 g/mol ).

Applications in Drug Discovery: A Scaffold for IRAK4 Inhibitors

The this compound scaffold is of particular importance in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathways. Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain types of cancer.

The development of small molecule inhibitors that target the kinase activity of IRAK4 is a promising therapeutic strategy. Several patents and research articles describe IRAK4 inhibitors that incorporate the aminopyridine-benzonitrile structural motif. This scaffold provides a key framework for binding to the ATP-binding site of the IRAK4 enzyme.

Signaling Pathway and Inhibition:

Caption: Role of this compound-based inhibitors in the IRAK4 signaling pathway.

Safety and Handling

While a comprehensive safety data sheet for this compound is not publicly available, general precautions for handling aromatic amines and nitriles should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility as a core scaffold for IRAK4 inhibitors highlight its importance for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to leverage this key intermediate in the pursuit of novel therapeutics.

References

-

HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. 2011;83(4). [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. 2009. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

BMRB. bmse000284 Benzonitrile. [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018;14:2286-2294. [Link]

- Google Patents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

NIST. Benzonitrile. [Link]

-

ResearchGate. Figure S36. 13 C-NMR for 4-[(pyridin-4-yl)amino]benzonitrile.. [Link]

- Google Patents. EP3200787A1 - Inhibitors of irak4 activity.

- Google Patents. WO2020259626A1 - Imidazopyridine compound as irak4 inhibitor.

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

- Google Patents.

-

PubChem. 4-(5-Fluoropyridin-3-yl)-3-methoxybenzonitrile. [Link]

-

PubChem. 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1246350-47-9|this compound|BLD Pharm [bldpharm.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Aminobenzonitrile(873-74-5) 1H NMR [m.chemicalbook.com]

Spectral data (NMR, MS, IR) for 4-(5-Aminopyridin-3-yl)benzonitrile

An In-Depth Technical Guide to the Spectral Analysis of 4-(5-Aminopyridin-3-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectral data for the novel compound this compound (CAS No. 1246350-47-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide synthesizes predicted spectral data with established scientific principles and data from analogous structures to provide a robust framework for its characterization. Each section includes a detailed, field-proven experimental protocol, an in-depth interpretation of the expected spectral features, and workflow visualizations to ensure both scientific integrity and practical applicability.

Introduction to this compound

This compound, with the molecular formula C₁₂H₉N₃, is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted pyridine ring linked to a benzonitrile moiety, suggests potential applications as a scaffold in the design of targeted therapeutics. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, necessitating a multi-faceted analytical approach. This guide provides the foundational spectral knowledge required for the unambiguous identification and characterization of this molecule.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.[3] For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for confirming its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a standard procedure for acquiring a high-resolution mass spectrum of a small organic molecule like this compound.

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high resolution and mass accuracy.[4]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound that provides ions of known m/z values across the desired mass range.[5] Internal calibration, where the calibrant is introduced simultaneously with the analyte, is superior for achieving high mass accuracy as it mitigates instrumental drift.[5]

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this molecule, positive ion mode is expected to be effective, generating the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum in profile mode to ensure accurate mass measurement.[5] The spectrum should be acquired over a mass range that includes the expected molecular ion.

Predicted Mass Spectral Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Exact Mass | 195.080 |

| [M+H]⁺ | 196.087 |

Interpretation of the Mass Spectrum

The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 196.087. The exceptional mass accuracy of HRMS allows for the determination of the elemental composition, which should confirm the formula C₁₂H₉N₃. Depending on the ionization energy, some fragmentation may be observed. Common fragmentation pathways for such molecules could involve the loss of the cyano group or cleavage of the bond between the two aromatic rings.

Mass Spectrometry Workflow

Caption: Workflow for HRMS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used.[7][8] ATR is often preferred due to its minimal sample preparation.[6]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.[9][10]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400 - 3250 | Two bands expected for a primary amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium intensity bands |

| C≡N Stretch (Nitrile) | 2230 - 2220 | Strong, sharp absorption |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |

| C-N Stretch (Amine) | 1350 - 1250 | Medium intensity band |

| C-H Bend (Aromatic) | 900 - 675 | Bands indicative of substitution pattern |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of a primary amine (-NH₂) group should be evident from two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. A strong, sharp peak around 2225 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.[11][12] The aromatic nature of the molecule will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

IR Spectroscopy Workflow

Caption: Workflow for FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[14]

-

Shimming: Place the NMR tube in the spectrometer and optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The interpretation is based on the analysis of similar structures such as 4-aminobenzonitrile and 3-aminopyridine.[15][16]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ | ~5.5 - 6.0 | Broad singlet | 2H |

| Pyridine H | ~8.0 - 8.5 | Multiplet | 3H |

| Benzonitrile H | ~7.5 - 7.9 | Multiplet | 4H |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN | ~110 - 115 |

| C≡N | ~118 - 122 |

| Aromatic C-H | ~120 - 150 |

| Aromatic C-N | ~145 - 155 |

| Aromatic C-C | ~130 - 140 |

Interpretation of the NMR Spectra

¹H NMR: The ¹H NMR spectrum is expected to show three main regions of signals. A broad singlet corresponding to the two protons of the primary amine group is anticipated in the upfield region (~5.5-6.0 ppm). The aromatic region will be more complex. The protons on the pyridine ring and the benzonitrile ring will appear as multiplets between 7.5 and 8.5 ppm. The integration of these signals will correspond to 3 and 4 protons, respectively. The specific coupling patterns (e.g., doublets, triplets) within these multiplets will provide information about the substitution pattern on the rings.

¹³C NMR: The ¹³C NMR spectrum will show several signals in the aromatic region (110-155 ppm). The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift around 118-122 ppm. The quaternary carbon to which the nitrile group is attached (C-CN) will likely be the most shielded of the aromatic carbons. The remaining aromatic carbons will appear in the 120-155 ppm range, with those attached to nitrogen being the most deshielded.

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

Summary and Conclusion

The comprehensive spectral analysis of this compound using MS, IR, and NMR spectroscopy provides a powerful toolkit for its unambiguous identification and structural verification. The key expected spectral features are:

-

MS: A molecular ion peak [M+H]⁺ at m/z ≈ 196.087, confirming the molecular formula C₁₂H₉N₃.

-

IR: Characteristic absorptions for N-H (~3400-3250 cm⁻¹), C≡N (~2225 cm⁻¹), and aromatic C=C (~1600-1450 cm⁻¹) stretches.

-

NMR: Distinct signals in the ¹H NMR for the amine and aromatic protons, and characteristic ¹³C NMR signals for the nitrile and aromatic carbons.

This guide provides the necessary protocols and interpretative framework for researchers working with this compound, ensuring a high degree of confidence in their analytical results. The combination of these techniques provides a self-validating system for the structural characterization of this compound.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Benzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(6-aminopyridin-3-yl)oxy]benzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. This compound | 1246350-47-9 [amp.chemicalbook.com]

- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Benzonitrile [webbook.nist.gov]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to 4-(5-Aminopyridin-3-yl)benzonitrile for Advanced Research

Abstract

This technical guide provides an in-depth overview of 4-(5-Aminopyridin-3-yl)benzonitrile, a key building block in modern medicinal chemistry. We will delve into its commercial availability, critical quality attributes for sourcing, safe handling protocols, and its emerging applications in drug discovery. This document is intended to serve as a practical resource for scientists, offering field-proven insights to streamline procurement and application of this versatile compound.

Introduction: The Strategic Importance of the Aminopyridine-Benzonitrile Scaffold

The this compound molecule, with its distinct aminopyridine and benzonitrile moieties, represents a privileged scaffold in contemporary drug discovery. The nitrile group is a versatile functional handle and a known bioisostere for various groups, often contributing to improved metabolic stability and target affinity.[1] Its presence in numerous pharmaceuticals highlights its biocompatibility and efficacy.[1] The aminopyridine portion, on the other hand, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions within protein active sites, making this compound a valuable starting point for library synthesis and lead optimization campaigns aimed at various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs).[2][3]

This guide provides a comprehensive analysis for researchers looking to incorporate this building block into their discovery programs, from initial supplier qualification to experimental application.

Commercial Sourcing and Supplier Qualification

The procurement of high-quality starting materials is a cornerstone of reproducible and successful research. This compound is available from a range of specialized chemical suppliers. The choice of supplier should not be based on cost alone but on a holistic assessment of product quality, documentation, and reliability.

Identified Commercial Suppliers

Below is a summary of recognized suppliers offering this compound (CAS No. 1246350-47-9). Researchers are advised to contact suppliers directly for the most current information on stock, purity, and pricing.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Matrix Scientific | 1246350-47-9 | C12H9N3 | 195.23 | Provides Safety Data Sheet (SDS) upon request.[4] |

| BLDpharm | 1246350-47-9 | C12H9N3 | 195.22 | Specifies storage at 2-8°C, sealed and dry.[5] |

| ChemicalBook | 1246350-47-9 | C12H9N3 | 195.22 | Aggregates information and lists multiple potential vendors.[6] |

Workflow for Supplier Qualification

It is imperative to establish a systematic process for qualifying a new batch of this reagent. The following workflow is recommended to ensure the material's identity, purity, and suitability for your specific application.

Caption: Recommended workflow for qualifying a new batch of this compound.

Technical Profile and Handling Protocols

A thorough understanding of the chemical's properties is essential for its safe and effective use.

Chemical Properties:

-

Appearance: Typically an off-white to yellow or brown solid.

-

Storage: Recommended storage is at 2-8°C, sealed in a dry environment to prevent degradation.[5][6]

Safety & Handling (Based on typical SDS for aminopyridine derivatives):

-

Hazard Class: Irritant.[4]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Toxicology: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin. The benzonitrile moiety also warrants careful handling.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

Applications in Medicinal Chemistry and Drug Discovery

While specific public-domain applications of this compound are emerging, the structural motifs it contains are prevalent in a variety of bioactive molecules. Its value lies in its utility as a versatile intermediate.

Potential as a Kinase Inhibitor Scaffold: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The free amine can form critical hydrogen bonds with the kinase hinge region, while the benzonitrile can be directed towards other pockets of the ATP-binding site.

Utility in GPCR Ligand Design: Benzonitrile-containing molecules have been successfully developed as negative allosteric modulators (NAMs) for GPCRs like mGluR5, where the nitrile group acts as a key pharmacophore.[2][3] This makes this compound an attractive starting point for developing novel GPCR modulators.

Synthetic Handle for Library Elaboration: The primary amine provides a reactive site for a wide range of chemical transformations, including amidation, reductive amination, and Buchwald-Hartwig amination, allowing for the rapid generation of diverse chemical libraries for screening.

Exemplar Experimental Protocol: Suzuki Coupling

To illustrate the utility of this building block, the following section details a standard protocol for a Suzuki coupling reaction, a common method for elaborating such structures. This protocol is provided as a representative example; specific conditions may need to be optimized.

Objective: To couple this compound with a boronic acid to introduce further chemical diversity.

Materials:

-

This compound (assuming a bromo- or chloro- precursor is used for this reaction, as the amine itself is not typically used in Suzuki coupling without modification) or a halogenated derivative.

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

-

Reaction: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a high-value chemical scaffold for researchers in drug discovery. Its commercial availability, coupled with its versatile chemical handles, makes it an attractive starting point for the synthesis of novel small molecules. By implementing a rigorous supplier qualification process and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their discovery programs. The insights and protocols provided in this guide are intended to facilitate this process, ensuring both scientific integrity and operational safety.

References

-

This compound - Matrix Scientific.

-

1246350-47-9|this compound - BLDpharm.

-

This compound | 1246350-47-9 - ChemicalBook.

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed.

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. 1246350-47-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1246350-47-9 [amp.chemicalbook.com]

Safety and handling of 4-(5-Aminopyridin-3-yl)benzonitrile

An In-depth Technical Guide to the Safety and Handling of 4-(5-Aminopyridin-3-yl)benzonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 1246350-47-9), a compound of significant interest in contemporary chemical research and drug discovery. Recognizing that detailed toxicological data for this specific molecule is not extensively published, this document establishes a robust safety protocol based on a precautionary, structure-activity relationship approach. By analyzing the known hazards of its core chemical motifs—aminopyridines and benzonitriles—we extrapolate a presumed hazard profile to guide laboratory best practices. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure personnel safety and experimental integrity.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring a substituted pyridine ring and a benzonitrile group. Its structural complexity makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials. The presence of a nucleophilic amino group and an electrophilic nitrile, along with the aromatic systems, offers versatile reactivity for creating more complex molecular architectures.

However, the very features that make this compound synthetically valuable also necessitate a rigorous approach to its handling. The absence of a complete, officially classified hazard profile requires a scientifically-grounded risk assessment. This guide bridges that data gap by applying the principle of "hazard by analogy," a cornerstone of chemical safety for novel substances. We will dissect the molecule into its primary functional components to build a reliable safety paradigm.

Physicochemical Properties and Identification

A clear understanding of a compound's basic properties is the foundation of safe laboratory practice. The known identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1246350-47-9 | [1][2] |

| Molecular Formula | C₁₂H₉N₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Synonyms | 4-(3-Aminopyridin-5-yl)benzonitrile; Benzonitrile, 4-(5-amino-3-pyridinyl)- | [1] |

| Physical Form | Assumed to be a solid powder at room temperature. | Inferred from related compounds. |

| Recommended Storage | 2-8°C, under an inert atmosphere. | [1][3] |

Note: Data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically with appropriate safety precautions.

Hazard Identification and Risk Assessment: A Structure-Based Approach

Due to the limited specific toxicological data for this compound, a conservative risk assessment is mandatory.[2][3] The molecule's hazard profile can be inferred from the known toxicities of its constituent chemical classes: aminopyridines and benzonitriles.

Toxicity Profile of Aminopyridines

The aminopyridine moiety is a known pharmacophore and toxicophore. Monoaminopyridines are recognized as acutely toxic compounds, capable of being readily absorbed through the skin.[4] Their primary mechanism of toxicity involves blocking potassium (K+) channels, which can lead to neurological effects such as convulsions and respiratory distress.[4] Severe exposure to aminopyridines has been reported to be fatal.[4] Therefore, dermal contact and inhalation of this compound must be strictly avoided.

Toxicity Profile of Benzonitriles

The benzonitrile group also presents significant health risks. Benzonitrile and its derivatives are classified as acutely toxic and are harmful if swallowed or in contact with skin.[5] The toxicity of nitriles is often associated with their metabolic conversion to cyanide, a potent inhibitor of cellular respiration. While the metabolic fate of this specific compound is unknown, the potential for such a pathway warrants extreme caution. Symptoms of exposure can include respiratory distress, convulsions, and unconsciousness.[6]

Presumed Hazard Profile

Based on the analysis of its structural components, this compound should be handled as a substance with a high degree of acute toxicity. The following GHS classifications, derived from a safety data sheet for a structurally analogous compound, should be conservatively applied.[7]

-

Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[7]

-

Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.[7]

-

Acute Toxicity, Inhalation (Category 3) , H331: Toxic if inhaled.[7]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[7]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.[7]

The following diagram illustrates the logic of this structure-based risk assessment.

Caption: Logic diagram for structure-based hazard assessment.

Standard Operating Procedure (SOP) for Safe Handling

All manipulations involving this compound must be performed by trained personnel in a designated area, adhering to the following protocol.

Engineering Controls and Personal Protective Equipment (PPE)

The causality for requiring stringent controls is the compound's presumed high toxicity via multiple exposure routes.

-

Primary Engineering Control: All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[8]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[7]

-

Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask for solids, or a respirator with organic vapor cartridges for solutions) is required.[7]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. Always check the glove manufacturer's breakthrough time data.[7]

-

Eye Protection: Chemical safety goggles providing a complete seal around the eyes are required. A face shield should be worn over the goggles when handling larger quantities or if there is a splash risk.[7]

-

Body Protection: A lab coat must be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron or suit is advised.[7]

-

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to minimize exposure at every step.

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents before retrieving the compound from storage.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could compromise compound stability.[9]

-

Weighing: Perform weighing on an analytical balance inside the fume hood. Use a static-free weighing dish to prevent dispersal of the powder.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

-

Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

-

Post-Handling: Tightly reseal the main container. Decontaminate all surfaces, glassware, and equipment used. Dispose of contaminated disposables (e.g., weighing paper, gloves) in a designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

The following diagram visualizes this mandatory workflow.

Sources

- 1. This compound | 1246350-47-9 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. epa.gov [epa.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. carlroth.com [carlroth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Determining the Solubility Profile of 4-(5-Aminopyridin-3-yl)benzonitrile for Pharmaceutical Research

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a compound is its solubility. Poor solubility can lead to a cascade of downstream issues, including unreliable in vitro assay results, poor bioavailability, underestimated toxicity, and significant hurdles in formulation development.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility profile of 4-(5-Aminopyridin-3-yl)benzonitrile, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry. By understanding and meticulously characterizing its behavior in common laboratory solvents, researchers can make informed decisions to advance their discovery and development programs.

Understanding the Compound: this compound

This compound possesses structural features—a pyridine ring, an amino group, and a nitrile moiety—that are common in active pharmaceutical ingredients (APIs). The presence of the basic aminopyridine group suggests that its solubility will be pH-dependent. The overall aromatic and rigid structure may predispose it to lower aqueous solubility, a common challenge for many drug candidates.[2] Therefore, a thorough investigation into its solubility is not merely a routine check but a fundamental step in its characterization.[3][4]

This guide will delineate the methodologies for establishing two key solubility parameters:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[5][6][7] It is the gold standard for formulation and late-stage development.[8]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[1][5][9] It is a high-throughput method well-suited for the early stages of drug discovery for rapid compound assessment.[1][9][10]

The Foundation: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for measuring equilibrium solubility due to its reliability and direct measurement of the compound at saturation.[8][11]

Causality Behind the Protocol:

The core principle is to allow the solid compound and the solvent to reach a state of dynamic equilibrium. By adding an excess of the solid material, we ensure that the solution becomes saturated.[11] Agitation increases the surface area of the solid in contact with the solvent, accelerating the time it takes to reach equilibrium.[11] The subsequent separation of the undissolved solid is critical to ensure that only the dissolved analyte is being measured.[12] Quantification via a specific and sensitive analytical method like High-Performance Liquid Chromatography (HPLC) is essential for accuracy, as it can distinguish the analyte from any potential impurities or degradants.[11][12]

Step-by-Step Protocol for Thermodynamic Solubility

-

Preparation:

-

Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a series of clear glass vials. The excess should be visually apparent.

-

Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials. Common solvents for a comprehensive profile include:

-

Purified Water (e.g., Milli-Q®)

-

Phosphate-Buffered Saline (PBS) at pH 7.4

-

pH 1.2 Buffer (Simulated Gastric Fluid)

-

pH 6.8 Buffer (Simulated Intestinal Fluid)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a consistent agitation speed.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5][6][11] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).[11]

-

-

Phase Separation:

-

Following incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) to remove all undissolved particles.[12] Alternatively, centrifuge the vials at high speed and collect the supernatant.

-

-

Quantification (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations using the same solvent as the sample.

-

Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for this type of molecule.[5][13] The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

-

Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in units of µg/mL or mg/mL, and also in molarity (µM or mM).

-

Rapid Assessment: Kinetic Solubility Determination

For earlier stages of discovery where compound availability is limited and throughput is key, kinetic solubility assays are invaluable.[1][9] These methods often start with the compound dissolved in DMSO.[1][10][14]

Causality Behind the Protocol:

This assay mimics the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock into an aqueous buffer.[9] The appearance of a precipitate indicates that the kinetic solubility limit has been exceeded. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common and rapid detection method.[1][15]

Step-by-Step Protocol for Kinetic Solubility (Nephelometry)

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%) to minimize its solubilizing effect.[5][11]

-

-

Incubation and Measurement:

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed compared to the buffer-only control.

-

Visualization of Experimental Workflows

To provide a clear visual guide, the following diagrams illustrate the key workflows for determining the solubility profile.

Caption: Figure 1: Comprehensive Solubility Determination Workflow

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. This compound | 1246350-47-9 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. researchgate.net [researchgate.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. rheolution.com [rheolution.com]

Potential Biological Targets for 4-(5-Aminopyridin-3-yl)benzonitrile Derivatives

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 4-(5-Aminopyridin-3-yl)benzonitrile scaffold represents a compelling starting point for novel drug discovery initiatives. While direct biological data for this specific molecule is not yet prevalent in published literature, a detailed analysis of its core pharmacophoric elements—the 3-aminopyridine ring and the benzonitrile moiety—allows for a robust, evidence-based prediction of its most probable biological targets. This guide synthesizes current knowledge to propose three primary target classes for derivatives of this scaffold: Protein Kinases , Phosphodiesterases (PDEs) , and Voltage-Gated Potassium (Kv) Channels .

As a Senior Application Scientist, my objective is to provide not just a list of possibilities, but a logical framework for investigation. This document outlines the scientific rationale for pursuing each target class, presents quantitative data from closely related analogs to establish precedent, and provides detailed, field-tested protocols for the experimental validation of these hypotheses. The workflows and methodologies described herein are designed to be self-validating systems, enabling researchers to confidently and efficiently probe the biological activity of this promising chemical series.

Chapter 1: Protein Kinases - The Primary Hypothesized Target Class

The confluence of a hinge-binding aminopyridine motif and a versatile benzonitrile group strongly suggests that protein kinases are the most probable and highest-priority targets for this compound derivatives.

Scientific Rationale: A Scaffold Primed for Kinase Inhibition

The vast majority of small-molecule kinase inhibitors achieve their potency and selectivity by targeting the ATP-binding pocket. This pocket contains a conserved "hinge region" that forms critical hydrogen bonds with inhibitor scaffolds.

-

The 3-Aminopyridine Moiety as a Hinge-Binder: The 3-aminopyridine scaffold is a well-established hinge-binding motif.[1][2] The arrangement of the pyridine nitrogen and the exocyclic amino group provides a classic hydrogen bond donor-acceptor pair that mimics the adenine portion of ATP, enabling a strong anchor point in the kinase hinge region.[3] Screening of 3-aminopyridin-2-one based libraries has identified potent inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.[1]

-

The Benzonitrile Moiety for Selectivity and Potency: The benzonitrile group is a privileged structure in modern medicinal chemistry, particularly in kinase inhibitor design.[4][5] Its rigid, planar structure allows it to probe hydrophobic pockets within the ATP-binding site, while the nitrile group itself offers several key advantages:

-

Hydrogen Bond Acceptor: The nitrile nitrogen can form crucial hydrogen bonds with residues in the active site, enhancing binding affinity.[6][7]

-

Carbonyl Bioisostere: It can act as a bioisostere for a carbonyl group, engaging in similar polar interactions within sterically confined spaces.[6]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile can improve metabolic stability and other pharmacokinetic properties.[7]

-

Precedent in Approved Drugs: The benzonitrile fragment is a key component of numerous approved and clinical-stage kinase inhibitors, including the ALK inhibitor Alectinib.[8][9]

-

Given these properties, it is hypothesized that the this compound scaffold will orient with the aminopyridine core in the kinase hinge region, while the benzonitrile phenyl ring explores deeper hydrophobic pockets to confer potency and selectivity. Based on the activity of similar fragments, the mitotic kinases Aurora A/B and MPS1 are particularly strong candidate targets.[1][2]

Representative Signaling Pathway: Aurora B Kinase in Mitosis

Aurora kinases are critical regulators of cell division, and their dysregulation is a hallmark of many cancers.[10][11] Aurora B, a key component of the chromosomal passenger complex, is essential for proper chromosome alignment, segregation, and cytokinesis.[5] Its inhibition represents a validated therapeutic strategy.

Caption: Aurora B kinase signaling pathway during mitosis and the point of potential inhibition.

Quantitative Precedent: Activity of Analogous Kinase Inhibitors

The following table summarizes the inhibitory activity of compounds containing either the aminopyridine or benzonitrile pharmacophore against relevant protein kinases, establishing a quantitative basis for target prioritization.

| Compound Class | Specific Compound Example | Target Kinase(s) | IC₅₀ Value(s) | Reference(s) |

| 3-Aminopyridinone | Compound 3 | MPS1, Aurora A/B | >50% inh. @ 100µM | [1][2] |

| 3-Aminopyridinone | Compound 16 | MPS1, Aurora A | 1.3 µM, 2.5 µM | [1] |

| 3-Aminopyrazole | N/A | MK2 | ~1-10 µM | [12] |

| Benzonitrile-containing | Alectinib | ALK | 1.9 nM | [8][9] |

| Benzonitrile-containing | Lapatinib Derivative 6e | EGFR | 2 nM | [13] |

Experimental Validation Workflow

A logical, multi-step process is required to validate whether a this compound derivative inhibits a target kinase. The workflow progresses from direct biochemical confirmation to cellular target engagement and phenotypic outcomes.

Caption: Experimental workflow for the validation of a candidate kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure the activity of a purified kinase by quantifying the amount of ADP produced during the enzymatic reaction. A reduction in ADP production in the presence of the test compound indicates inhibition.[14][15][16]

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for determining the IC₅₀ of kinase inhibitors.[8] It is based on a two-step reaction: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to kinase activity. This two-step process minimizes interference from high ATP concentrations, providing high sensitivity.

Materials:

-

384-well white, opaque assay plates (e.g., Corning #3610)

-

Purified, active target kinase (e.g., Aurora B)

-

Kinase-specific substrate (e.g., a peptide substrate)

-

This compound derivative stock solution (10 mM in DMSO)

-

Known potent inhibitor for the target kinase (positive control, e.g., AZD1152 for Aurora B)

-

DMSO (negative control)

-

Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Ultra-Pure ATP solution (10 mM)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Procedure:

-

Compound Plate Preparation: a. Prepare serial dilutions of the this compound derivative. Start with a 1:3 dilution series in DMSO over 10 points, from 1 mM down to 50 nM. b. In a separate plate, dilute these DMSO stocks 100-fold into Kinase Reaction Buffer to create a 4X final concentration stock of each compound. This minimizes the final DMSO concentration in the assay to <1%. c. Pipette 2.5 µL of the 4X compound solutions into the 384-well assay plate. Include wells for "no inhibitor" (DMSO vehicle) and the positive control inhibitor.

-

Kinase/Substrate Mix Preparation: a. Prepare a 2X Kinase/Substrate Mix in Kinase Reaction Buffer. The final concentration of the kinase should be determined empirically to produce ~10-30% ATP-to-ADP conversion in the reaction time. The substrate concentration should be at or near its Kₘ for the kinase. b. Add 5 µL of the 2X Kinase/Substrate Mix to each well of the assay plate containing the compound. Mix gently by shaking for 30 seconds.

-

Initiate Kinase Reaction: a. Prepare a 4X ATP solution in Kinase Reaction Buffer. The final concentration should be at the Kₘ of ATP for the target kinase (often 10-100 µM). b. To start the reaction, add 2.5 µL of the 4X ATP solution to all wells. The final reaction volume is now 10 µL. c. Mix the plate on a plate shaker for 30 seconds. d. Incubate the reaction at room temperature (or 30°C, as appropriate for the kinase) for 60 minutes.

-

Stop Reaction and Deplete ATP: a. Equilibrate the ADP-Glo™ Reagent to room temperature. b. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. c. Mix the plate on a shaker for 30 seconds. d. Incubate at room temperature for 40 minutes to ensure complete depletion of unused ATP.

-

Detect ADP and Measure Luminescence: a. Equilibrate the Kinase Detection Reagent to room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. c. Mix the plate on a shaker for 30 seconds. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. e. Read the luminescence on a plate-reading luminometer (e.g., Promega GloMax® or similar).

-

Data Analysis: a. Subtract the background luminescence (wells with no kinase). b. Normalize the data: Set the "no inhibitor" (DMSO) control as 100% kinase activity and the potent inhibitor control as 0% activity. c. Plot the normalized percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[17]

Chapter 2: Phosphodiesterases (PDEs) - A Plausible Secondary Target Class

The structural features of this compound are also consistent with scaffolds known to inhibit phosphodiesterases, a diverse family of enzymes that regulate cyclic nucleotide signaling.

Scientific Rationale: Targeting Cyclic Nucleotide Regulation

PDEs hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signals.[18][19] Inhibition of PDEs leads to an accumulation of these second messengers, with diverse physiological effects.

-

Aminopyridine Precedent: Bipyridine derivatives, which share the core aminopyridine feature, are established PDE inhibitors. The cardiac drug Milrinone, a selective PDE3 inhibitor, is a classic example.[1] This establishes a strong precedent for the aminopyridine portion of the scaffold to interact with the PDE active site.

-

Role of the Benzonitrile Moiety: The active sites of PDEs contain a metal-binding pocket (often containing Zn²⁺) and adjacent hydrophobic regions. The benzonitrile group is well-suited to interact with these hydrophobic pockets, while the nitrile itself can form hydrogen bonds or polar interactions with active site residues, contributing to binding affinity and selectivity.[20][21]

Given the role of cGMP in vasodilation, PDE5 is a logical and high-value specific target to investigate.[18][22] PDE5 inhibitors are widely used clinically, and discovering novel scaffolds is of high interest.[19]

Representative Signaling Pathway: cGMP / PDE5 Signaling

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway is fundamental to many physiological processes, including smooth muscle relaxation. PDE5 is the primary enzyme responsible for degrading cGMP in these tissues.[18][23]

Caption: The NO/cGMP signaling pathway and the role of PDE5 inhibition.

Quantitative Precedent: Activity of Analogous PDE Inhibitors

The table below shows IC₅₀ values for representative PDE inhibitors, demonstrating the potency achievable with scaffolds containing features relevant to this compound.

| Compound Class | Specific Compound Example | Target PDE | IC₅₀ Value(s) | Reference(s) |

| Bipyridine | Milrinone | PDE3 | ~0.5-1.2 µM | [1] |

| Benzonitrile-containing | Phthalazinecarbonitrile 13 | PDE5 | 0.56 nM | [24] |

| Pyrazolopyrimidine | Sildenafil | PDE5 | 3.0 nM | [25] |

| Pyrazole | Pyrazole 21 | PDE4D | 21 nM | [21] |

Detailed Protocol: Cell-Based PDE4/5 Reporter Assay (CRE/Luciferase)

This protocol describes a cell-based reporter gene assay to measure the inhibition of cAMP- or cGMP-hydrolyzing PDEs in a cellular context. It is more physiologically relevant than a biochemical assay as it accounts for cell permeability and off-target effects. This example is for a cAMP-specific PDE4, but the principle is adaptable for cGMP/PDE5 using a cGMP-responsive reporter.[9][26][27]

Rationale: This assay relies on cells co-transfected with a PDE of interest (e.g., PDE4D) and a reporter plasmid containing the luciferase gene downstream of a cAMP Response Element (CRE).[26] When intracellular cAMP levels rise (e.g., after stimulation with forskolin), CREB is activated and drives luciferase expression. Co-expression of PDE4D keeps cAMP levels low, resulting in a weak luciferase signal. An effective PDE4D inhibitor will block cAMP degradation, restoring the luciferase signal in a dose-dependent manner.[27]

Materials:

-

HEK293 cells or other suitable host cell line

-

96-well tissue culture-treated white, clear-bottom assay plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine™ 2000)

-

pCRE-Luc reporter plasmid

-

Expression vector for the target PDE (e.g., pcDNA3.1-PDE4D7)

-

Control Renilla luciferase vector (for normalization)

-

Forskolin (stimulant)

-

This compound derivative stock solution (10 mM in DMSO)

-

Rolipram (known PDE4 inhibitor, positive control)

-

Dual-Luciferase® Reporter Assay System (Promega, Cat. #E1910 or similar)

Procedure:

-